N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide
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Overview
Description
N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide is an organic compound with the molecular formula C5H14N2O2S. It is a versatile compound used in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide typically involves the reaction of methanesulfonyl chloride with N-methyl-N-[2-(methylamino)ethyl]amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acids, primary and secondary amines, and various substituted derivatives .
Scientific Research Applications
N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . It can also interact with proteins and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-[2-(methylamino)ethyl]aniline
- N-methyl-N-[2-(methylamino)ethyl]ethanol
- N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. This versatility makes it valuable in various scientific research fields .
Properties
Molecular Formula |
C5H14N2O2S |
---|---|
Molecular Weight |
166.24 g/mol |
IUPAC Name |
N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide |
InChI |
InChI=1S/C5H14N2O2S/c1-6-4-5-7(2)10(3,8)9/h6H,4-5H2,1-3H3 |
InChI Key |
VWRFJMAUDZERIU-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN(C)S(=O)(=O)C |
Origin of Product |
United States |
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